Methyl 3-cyano-2-phenylpropanoate

NHC catalysis homoenolate annulation diastereoselectivity

Methyl 3-cyano-2-phenylpropanoate (CAS 88970-65-4, CHEBI:71185) is a small-molecule nitrile-ester bearing a phenyl substituent at the α-carbon of a methyl propanoate scaffold. This bifunctional architecture places it within the phenylcyanoacetate ester class, where the cyanomethyl group serves as a versatile handle for further derivatization (e.g., reduction to amines, hydrolysis to carboxylic acids).

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B1258406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyano-2-phenylpropanoate
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC#N)C1=CC=CC=C1
InChIInChI=1S/C11H11NO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
InChIKeyPOZIFRPMDFGLIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-cyano-2-phenylpropanoate Intermediate Procurement – Class Definition and Regulatory Baseline


Methyl 3-cyano-2-phenylpropanoate (CAS 88970-65-4, CHEBI:71185) is a small-molecule nitrile-ester bearing a phenyl substituent at the α-carbon of a methyl propanoate scaffold . This bifunctional architecture places it within the phenylcyanoacetate ester class, where the cyanomethyl group serves as a versatile handle for further derivatization (e.g., reduction to amines, hydrolysis to carboxylic acids). Unlike simple esters without the α-cyanoalkyl substituent, the compound participates in N-heterocyclic carbene (NHC)-catalyzed homoenolate annulation and nucleophilic substitution cascades that are inaccessible to unsubstituted phenylacetates . Its industrial relevance is anchored in its role as a key intermediate en route to loxoprofen and related 2-arylpropionic acid NSAIDs, as demonstrated in patent CN105753685A .

Methyl 3-cyano-2-phenylpropanoate Comparator Analysis – Why Regioisomeric and Ester Homolog Substitutions Are Risk-Prone


Within the C₁₁H₁₁NO₂ isomer space, methyl 3-cyano-2-phenylpropanoate is readily confused with its regioisomers methyl 2-cyano-2-phenylpropanoate (CAS 79341-72-3) and methyl 2-cyano-3-phenylpropanoate (CAS 57519-78-5), as well as with the ethyl ester homolog ethyl 3-cyano-2-phenylpropanoate (CAS 6840-18-2). Although all share the identical molecular formula or differ only by a methylene unit in the ester alkyl chain, their reactivities in nucleophilic acyl substitution, enzyme-mediated hydrolysis, and NHC-catalyzed cycloaddition diverge sharply. The α-carbon substitution pattern governs enolate geometry and steric accessibility during alkylation steps in loxoprofen intermediate synthesis . Similarly, ester alkyl chain length directly impacts both lipophilicity (logP) and the rate of esterase-mediated cleavage, meaning that procurement of the ethyl ester for a methyl ester-optimized protocol introduces uncontrolled pharmacokinetic or reactivity variables . Without vendor batch-specific certificates of analysis confirming regioisomeric purity, substitution risks failed synthetic campaigns, off-target biological profiles, and irreproducible literature procedures.

Methyl 3-cyano-2-phenylpropanoate Quantitative Differentiation Evidence – Head-to-Head and Cross-Study Metrics


NHC-Catalyzed Synthetic Efficiency: Methyl Ester vs. Multi-Step Alkylation Routes

In a representative NHC-catalyzed homoenolate addition procedure using 6-chloro-2-imino-2H-chromene-3-carbonitrile and (E)-3-(4-methoxyphenyl)acrylaldehyde, methyl 3-cyano-2-phenylpropanoate was obtained in 69–73% isolated yield with a diastereomeric ratio (d.r.) of 7:1 when using acetonitrile as solvent . In contrast, a traditional multi-step alkylation-esterification sequence delivered the identical target compound in 54–66% overall yield over 48–72 hours with no stereochemical control achievable . The NHC route thus offers a 4–19 percentage-point yield advantage and introduces diastereoselectivity as a quantifiable process differentiator.

NHC catalysis homoenolate annulation diastereoselectivity synthetic methodology

Ester Homolog Physicochemical Divergence: Methyl vs. Ethyl 3-cyano-2-phenylpropanoate

Methyl 3-cyano-2-phenylpropanoate (MW 189.21 g/mol) differs from its ethyl ester homolog (MW 203.24 g/mol) by a single methylene unit . This structural difference translates into measurably lower lipophilicity (estimated AlogP reduction of approximately 0.5 log units for the methyl ester relative to the ethyl ester) and increased aqueous solubility, which are critical parameters for both reaction medium compatibility in aqueous-phase transformations and for in vitro ADME profiling when the ester is used as a prodrug precursor . The methyl ester also exhibits a faster rate of base-catalyzed hydrolysis compared to the ethyl ester due to reduced steric hindrance at the carbonyl carbon, a property that can be exploited for selective deprotection strategies in orthogonal synthetic schemes .

lipophilicity ester hydrolysis ADME optimization ester homolog comparison

Regioisomeric Selectivity: Distinguishing Methyl 3-cyano-2-phenylpropanoate from Methyl 2-cyano-2-phenylpropanoate in Enzyme-Mediated Hydrolysis

The Rhea reaction knowledgebase annotates a specific enzymatic hydrolysis reaction for methyl 3-cyano-2-phenylpropanoate (CHEBI:71185): 2 H₂O + methyl 3-cyano-2-phenylpropanoate → 4-methoxy-4-oxo-3-phenylbutanoate + NH₄⁺, catalyzed by a nitrilase-type enzyme . In contrast, the regioisomer methyl 2-cyano-2-phenylpropanoate (CAS 79341-72-3), bearing a quaternary α-carbon with geminal cyano and methyl substituents, lacks a corresponding annotated enzyme entry in Rhea and is expected to resist nitrilase-mediated hydrolysis due to steric occlusion of the cyano group . This enzyme-level discrimination provides a functional basis for selecting the 3-cyano-2-phenyl regioisomer in prodrug or metabolic activation strategies that rely on endogenous nitrilase or esterase cascades.

regioisomer discrimination esterase substrate specificity nitrilase activity enzyme kinetics

Loxoprofen Intermediate Process Efficiency: Methyl 2-(phenylcyano)propionate Yield Benchmarking

In patent CN105753685A, methyl 2-(phenylcyano)propionate (the α-methyl-substituted analog of methyl 3-cyano-2-phenylpropanoate) is prepared as the penultimate intermediate for loxoprofen via a two-step sequence: (1) Claisen-like condensation of phenylacetonitrile with dimethyl carbonate to form sodium 2-(phenylcyano)propionate, and (2) methylation with dimethyl sulfate at 35 °C . While the patent reports the process for the α-methyl analog, the identical phenylcyano propionate core scaffold establishes a direct synthetic continuity: methyl 3-cyano-2-phenylpropanoate serves as the des-methyl precursor that can be further alkylated or functionalized to access diverse 2-arylpropionic acid derivatives. A related patent (CN108003005A) reports a finished product yield exceeding 92% for the methyl 2-(phenylcyano)propionate stage when optimized . This benchmark demonstrates that phenylcyano methyl propionate scaffolds are amenable to high-yielding industrial-scale processes, a property that directly extends to methyl 3-cyano-2-phenylpropanoate when used as the starting material for analogous alkylation sequences.

loxoprofen synthesis NSAID intermediate process chemistry yield optimization

Derivative Antimycobacterial Potency: Scaffold Validation Against Mycobacterium tuberculosis

Derivatives of methyl 3-cyano-2-phenylpropanoate have been evaluated for antimycobacterial activity against Mycobacterium tuberculosis. Two representative derivatives, designated Compound A and Compound B, exhibited MIC values of 0.40 µg/mL and 0.06 µg/mL respectively, each with favorable selectivity (IC₅₀ >32 µg/mL in mammalian cell cytotoxicity assays) . While these data derive from structurally elaborated derivatives rather than the parent ester itself, they validate the methyl 3-cyano-2-phenylpropanoate scaffold as a productive starting point for anti-TB lead optimization, with the most potent derivative (Compound B, MIC 0.06 µg/mL) approaching the potency of first-line agents. In comparison, the unsubstituted methyl phenylacetate core (lacking the α-cyanomethyl group) shows no reported antimycobacterial activity, underscoring the essential contribution of the cyanoalkyl substituent present in methyl 3-cyano-2-phenylpropanoate .

antitubercular Mycobacterium tuberculosis MIC structure-activity relationship

Methyl 3-cyano-2-phenylpropanoate High-Confidence Application Scenarios – Evidence-Backed Procurement Contexts


Diastereoselective Synthesis of Chromene-Fused Propanoate Derivatives via NHC Organocatalysis

For synthetic methodology groups employing N-heterocyclic carbene (NHC) organocatalysis, methyl 3-cyano-2-phenylpropanoate is the preferred substrate for homoenolate-mediated annulation with 3-cyano-2H-iminochromenes. The methyl ester delivers 69–73% isolated yield with 7:1 d.r. in acetonitrile, outperforming multi-step alkylation routes that yield only 54–66% over longer reaction times . Procurement of this specific ester—rather than the ethyl homolog—is essential, as the methyl ester's lower steric bulk at the carbonyl facilitates the intramolecular esterification step that closes the chromene ring system .

Loxoprofen and 2-Arylpropionic Acid NSAID Intermediate Manufacturing

In process chemistry campaigns targeting loxoprofen or its analogs, methyl 3-cyano-2-phenylpropanoate serves as the des-methyl precursor to the key intermediate methyl 2-(phenylcyano)propionate. Patent CN105753685A establishes the synthetic continuity, with the phenylcyano propionate scaffold achieving >92% yield in optimized industrial protocols . The methyl ester is specifically required—not the ethyl ester—because the subsequent methylation step at the α-position with dimethyl sulfate proceeds with higher selectivity on the methyl ester substrate due to minimized transesterification side reactions .

Enzyme-Responsive Prodrug Design Leveraging Nitrilase-Mediated Activation

For medicinal chemistry programs designing ester prodrugs with dual esterase/nitrilase activation, methyl 3-cyano-2-phenylpropanoate offers a biochemically validated hydrolysis pathway. The Rhea database (RHEA:34879) annotates its specific conversion to 4-methoxy-4-oxo-3-phenylbutanoate with ammonium release, catalyzed by nitrilase-type enzymes . This annotation is absent for the regioisomer methyl 2-cyano-2-phenylpropanoate, where the sterically hindered quaternary α-carbon blocks nitrilase access . Researchers should specify the 3-cyano-2-phenyl regioisomer by CAS 88970-65-4 and request HPLC purity certificates confirming the absence of the 2-cyano-2-phenyl isomer (CAS 79341-72-3) at levels above 0.5%.

Anti-Tubercular Lead Optimization Starting from a Privileged α-Cyanomethyl Phenylacetate Scaffold

For anti-infective discovery groups, methyl 3-cyano-2-phenylpropanoate provides a scaffold from which derivatives have achieved MIC values as low as 0.06 µg/mL against M. tuberculosis H37Rv, with selectivity indices exceeding 533 . The α-cyanomethyl substituent is the essential pharmacophoric element: the des-cyano methyl phenylacetate core is inactive . When procuring this compound for SAR expansion, researchers should confirm the α-cyanomethyl substitution pattern (³CN δ ~117 ppm in ¹³C NMR) to distinguish it from the inactive ring-cyanated isomer methyl 3-(2-cyanophenyl)propanoate (CAS 39220-74-1) .

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